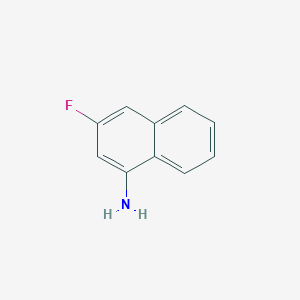

1-Amino-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXASSDFKBZVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Amino 3 Fluoronaphthalene

Precursor-Based Synthesis Routes

Amination of Fluoronaphthalene Isomers

This approach begins with a fluoronaphthalene precursor, onto which an amino group is introduced. The success of this strategy hinges on the regioselective installation of the amino group at the C1 position of the 3-fluoronaphthalene starting material.

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing nucleophiles, such as amines, onto aromatic rings. nih.gov In the context of synthesizing 1-amino-3-fluoronaphthalene, this would involve the reaction of 1,3-difluoronaphthalene (B11917822) or 3-fluoronaphthalene with an aminating agent. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The fluorine atom itself, being highly electronegative, activates the ring towards nucleophilic attack. youtube.com

The general mechanism of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. masterorganicchemistry.com For fluorinated naphthalenes, the fluorine atom can act as the leaving group. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the naphthalene (B1677914) ring. masterorganicchemistry.comnih.gov While SNAr is a well-established reaction, its application to unactivated fluoroarenes can be challenging and may require forcing conditions or the use of photoredox catalysis to proceed efficiently. nih.gov Recent advancements have explored the use of organic photoredox catalysts to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

| Reactant | Nucleophile | Conditions | Product |

| 1,3-Difluoronaphthalene | Ammonia (B1221849) or Amine Equivalent | High Temperature/Pressure or Photoredox Catalysis | This compound |

| 3-Fluoronaphthalene | Amide anion | Strong Base | This compound |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. This methodology offers a versatile and often milder alternative to traditional SNAr reactions. In this approach, a fluoronaphthalene, such as 3-fluoronaphthalene, could be coupled with an ammonia surrogate or an appropriate amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle typically involves the oxidative addition of the aryl halide (fluoronaphthalene) to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate, scope, and functional group tolerance. While palladium-catalyzed amination of aryl chlorides and bromides is common, the use of aryl fluorides can be more challenging due to the strength of the C-F bond. nih.gov However, specialized ligand systems have been developed to facilitate the coupling of aryl fluorides. nih.gov

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product |

| 3-Fluoronaphthalene | Ammonia equivalent (e.g., Benzophenone imine) | Pd(dba)₂ / BINAP or other specialized ligands | NaOtBu or other strong base | This compound |

This table illustrates a potential synthetic route based on established palladium-catalyzed amination methodologies. Specific experimental data for this exact transformation was not found in the search results.

Fluorination of Aminonaphthalene Isomers

This alternative strategy starts with an aminonaphthalene precursor and introduces a fluorine atom at the desired position. This is a common and often more direct route to aryl fluorides.

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this would entail the direct fluorination of 1-aminonaphthalene. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Therefore, direct fluorination of 1-aminonaphthalene would be expected to yield a mixture of 1-amino-2-fluoronaphthalene (B11919853) and 1-amino-4-fluoronaphthalene. To achieve the desired 3-fluoro isomer, a directing group strategy or the use of a starting material with a different substitution pattern would be necessary.

A variety of electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly common due to their relative stability and safety. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. wikipedia.org The reaction mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org

| Substrate | Fluorinating Reagent | Conditions | Potential Products |

| 1-Aminonaphthalene | N-Fluorobenzenesulfonimide (NFSI) | Aprotic Solvent | Mixture including 1-Amino-2-fluoronaphthalene and 1-Amino-4-fluoronaphthalene |

| 1-Aminonaphthalene | Selectfluor® | Acetonitrile (B52724) or other polar solvent | Mixture including 1-Amino-2-fluoronaphthalene and 1-Amino-4-fluoronaphthalene |

This table highlights the expected regiochemical outcome of electrophilic fluorination on 1-aminonaphthalene based on general principles of electrophilic aromatic substitution.

The Balz-Schiemann reaction is a cornerstone of aryl fluoride (B91410) synthesis. wikipedia.orgchemistrylearner.com This method involves the conversion of a primary aromatic amine into a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF₄⁻), to yield the corresponding aryl fluoride. wikipedia.orgchemistrylearner.com To synthesize this compound via this route, one would start with 1,3-diaminonaphthalene (B8812150).

The process begins with the diazotization of one of the amino groups of 1,3-diaminonaphthalene using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. patsnap.combyjus.comguidechem.com The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) or one of its salts to form a diazonium tetrafluoroborate, which often precipitates from the reaction mixture. patsnap.comgoogle.com This isolated salt is then heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the C-F bond. wikipedia.orgchemistrylearner.com While the traditional Balz-Schiemann reaction is robust, it can sometimes suffer from low yields and require high decomposition temperatures. nih.gov Innovations to the procedure include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the development of one-pot procedures that avoid the isolation of the potentially explosive diazonium salts. wikipedia.orgresearchgate.netnih.gov

| Starting Material | Reagents | Intermediate | Product |

| 1,3-Diaminonaphthalene | 1. NaNO₂, HCl (or other acid) 2. HBF₄ | 3-Amino-1-naphthalenediazonium tetrafluoroborate | This compound |

| 1,3-Diaminonaphthalene | 1. NaNO₂, H₂SO₄ 2. HPF₆ | 3-Amino-1-naphthalenediazonium hexafluorophosphate | This compound |

This table outlines the key steps of the Balz-Schiemann reaction for the synthesis of this compound from 1,3-diaminonaphthalene.

Directed Ortho-Metalation and Halogenation/Amination Sequences

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to install a new substituent with high regioselectivity. wikipedia.org

For the synthesis of this compound, two primary DoM pathways can be envisioned:

Fluorination of a Protected Aminonaphthalene: Starting with a 3-aminonaphthalene derivative, the amino group must first be protected to prevent it from reacting with the organolithium base. Common protecting groups that can also function as DMGs include amides (-CONR₂) or carbamates (-OCONR₂). organic-chemistry.org Lithiation would occur at the C2 position, ortho to the DMG. However, to achieve the desired 1-amino-3-fluoro substitution pattern, one would need to start with a 1-aminonaphthalene derivative protected with a suitable DMG. The DMG would direct lithiation to the C2 position. Subsequent reaction with an electrophilic aminating agent at C2, followed by another DoM at the C3-position of a different precursor and quenching with an electrophilic fluorine source, would be required. A more direct, albeit challenging, approach would involve a 2-substituted aminonaphthalene to direct lithiation to the C3 position.

Amination of a Fluoronaphthalene: Alternatively, starting with 1-fluoronaphthalene (B124137), the fluorine atom can act as a weak directing group. organic-chemistry.org However, a more potent DMG at the C2 position, such as a methoxy (B1213986) or amide group, would be more effective at directing lithiation to the C3 position. Following the formation of the 3-lithio-1-fluoronaphthalene intermediate, it can be quenched with an electrophilic aminating agent, such as a dialkyl azodicarboxylate or a chloramine, to introduce the amino group.

The choice of organolithium reagent and additives like tetramethylethylenediamine (TMEDA) is crucial for breaking up alkyllithium aggregates and increasing the basicity and reactivity of the system. baranlab.org

Table 1: Proposed Directed Ortho-Metalation Strategy

| Starting Material | Directing Metalation Group (DMG) | Proposed Lithiation Site | Electrophile | Resulting Functionality |

|---|---|---|---|---|

| 1-N-pivaloylaminonaphthalene | -NHCOtBu | C2 | N-Fluorobenzenesulfonimide (NFSI) | Fluorine at C2 |

| 2-Methoxy-naphthalene | -OMe | C3 | Diethyl azodicarboxylate (DEAD) | Amino (after reduction) at C3 |

| 1-Fluoro-2-methoxynaphthalene | -OMe | C3 | N,N-Dimethyl-O-tosylhydroxylamine | Amino at C3 |

De Novo Synthesis from Simpler Precursors

Building the aromatic system from the ground up offers significant flexibility in introducing substituents with precise control over their positions.

Cyclization Reactions for Fluorinated Aminonaphthalene Ring Formation

The construction of the naphthalene core can be achieved through various cyclization strategies, including annulation and intramolecular reactions.

Diels-Alder [4+2] Cycloaddition: This powerful reaction forms a six-membered ring by reacting a diene with a dienophile. nih.govnih.gov To construct a this compound skeleton, one could envision a reaction between a suitably substituted styrene (B11656) (acting as the diene component in a dearomative cycloaddition) and a dienophile. nih.gov For instance, a diene bearing a protected amino group could react with a fluorinated dienophile, followed by an aromatization step to yield the final naphthalene product. Recent advances have utilized visible-light energy-transfer catalysis to facilitate dearomative [4+2] cycloadditions of naphthalenes themselves. nih.govresearchgate.net

Intramolecular Cyclization: Another strategy involves the cyclization of a linear precursor already containing all the necessary atoms. For example, methods have been developed for the synthesis of fluorinated naphthalene derivatives through the thermally initiated Bergman cyclization of fluorinated benzo-fused enediynes. researchgate.net Similarly, electrophilic cyclization of arene-containing propargylic alcohols can yield substituted naphthalenes under mild conditions. nih.gov A plausible route to this compound could involve an intramolecular Heck reaction or a Friedel-Crafts-type cyclization of a precursor containing a fluorinated phenyl ring and a side chain with a latent amino group. Research has shown that ring-fluorinated naphthalenes can be synthesized via 6-endo-trig cyclizations of gem-difluoroalkenes with carbon nucleophiles. researchgate.netscispace.com

Table 2: De Novo Cyclization Approaches

| Cyclization Type | Precursors | Key Conditions | Description |

|---|---|---|---|

| Diels-Alder | 4-Amino-styrene derivative + fluorinated alkyne | Thermal or Lewis Acid Catalysis | [4+2] cycloaddition to form a cyclohexadiene ring, followed by oxidation to yield the aromatic naphthalene. |

| Bergman Cyclization | Fluorinated benzo-fused enediyne with an amino substituent | Thermal initiation | Aromatization through a diradical intermediate to form the naphthalene core. researchgate.net |

| Electrophilic Cyclization | 1-(m-fluorophenyl)-alkynol with a protected amino group | I₂, NBS, or PhSeBr | 6-endo-dig cyclization onto the aromatic ring followed by elimination to form the naphthalene system. nih.gov |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While a specific MCR for this compound is not prominently reported, established MCRs could be adapted.

For example, a strategy could be devised based on the Ugi or Passerini reactions. A hypothetical four-component reaction could involve a m-fluorobenzaldehyde, an amine (like ammonia or a protected amine), an isocyanide, and a suitable fourth component that facilitates subsequent cyclization into the second aromatic ring. Consecutive Betti and Bargellini multicomponent reactions have been used to synthesize complex naphtho-fused heterocyclic scaffolds, demonstrating the utility of MCRs in building upon the naphthalene core. chemicalpapers.com

Asymmetric Synthesis of Fluorinated Aminonaphthalene Derivatives

Introducing chirality is a key objective when synthesizing molecules for biological applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For synthesizing chiral fluorinated aminonaphthalenes, two main strategies exist:

Addition to a Chiral Imine: The use of N-tert-butanesulfinyl imines, developed by Ellman, is a well-established and versatile method for the asymmetric synthesis of amines. acs.orgresearchgate.netiupac.org A 3-fluoro-1-naphthaldehyde could be condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. acs.org Nucleophilic addition (e.g., reduction with a hydride source) to the C=N bond would proceed with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. Subsequent acidic cleavage of the sulfinyl group would yield the chiral this compound derivative. acs.orgscilit.com

Alkylation using an Auxiliary: Chiral oxazolidinones (Evans auxiliaries) or pseudoephenamine amides can be used to direct asymmetric alkylations. nih.govharvard.edu For instance, a naphthalene-based carboxylic acid could be coupled to a chiral auxiliary. The resulting amide could be enolized and asymmetrically fluorinated or aminated at a specific position on a side chain, which could then be elaborated to the target molecule.

Table 3: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction Controlled | Substrate | Description |

|---|---|---|---|

| (R/S)-tert-Butanesulfinamide | Nucleophilic addition to C=N | 3-Fluoro-1-naphthaldehyde | Forms a chiral sulfinyl imine, directing hydride addition to create a chiral amine center. acs.org |

| Evans' Oxazolidinone | Asymmetric Aldol/Alkylation | N-Acyl oxazolidinone | Enolate formation followed by reaction with an electrophile (e.g., NFSI) is directed by the auxiliary. |

| Pseudoephenamine | Asymmetric Alkylation | N-Acyl pseudoephenamine | Provides excellent stereocontrol in alkylation reactions, particularly for forming quaternary centers. nih.govharvard.edu |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent decades, catalysis using small chiral organic molecules (organocatalysis) or chiral metal complexes has become a dominant approach for asymmetric synthesis.

Organocatalysis: Organocatalytic methods offer the advantage of being metal-free. For the synthesis of chiral fluorinated naphthalenes, several strategies are relevant:

Enamine/Iminium Catalysis: Chiral secondary amines (e.g., imidazolidinones) can catalyze the asymmetric α-fluorination of aldehydes and ketones. princeton.edu A suitably functionalized naphthalenyl aldehyde could undergo enantioselective fluorination using this method.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully used for the asymmetric dearomative fluorination of naphthols. rsc.org This approach could potentially be adapted for the fluorination of aminonaphthalene derivatives.

Metal-Catalysis: Transition metal complexes with chiral ligands can catalyze a vast array of enantioselective transformations. A plausible route could involve the asymmetric amination of a 1-fluoro-3-halonaphthalene via a palladium- or copper-catalyzed cross-coupling reaction using a chiral ligand. Alternatively, a directed C-H amination or fluorination on a naphthalene scaffold, guided by a chiral metal catalyst, represents a state-of-the-art approach to forging the key C-N or C-F bond enantioselectively. Photoenzymatic strategies are also emerging for the synthesis of fluorinated amides with high stereocontrol. nih.gov

Table 4: Comparison of Asymmetric Catalytic Methods

| Catalytic Method | Catalyst Type | Example Transformation | Advantages |

|---|---|---|---|

| Organocatalysis | Chiral Imidazolidinone | Asymmetric α-fluorination of an aldehyde | Metal-free, operationally simple, low toxicity. princeton.edu |

| Organocatalysis | Chiral Phosphoric Acid/Phase-Transfer Catalyst | Asymmetric dearomative halogenation | High enantioselectivity, mild conditions. rsc.org |

| Metal-Catalysis | Pd/Cu with Chiral Ligand (e.g., BINAP) | Asymmetric cross-coupling/amination | High turnover numbers, broad substrate scope. |

| Metal-Catalysis | Rh/Ir with Chiral Ligand | Asymmetric C-H functionalization | High atom economy, functionalization of unactivated bonds. |

Green Chemistry Approaches in Synthesis

Traditional synthetic routes to fluorinated aromatic compounds often rely on harsh reagents and volatile organic solvents, posing significant environmental and safety concerns. In contrast, green chemistry seeks to address these challenges through innovative synthetic strategies. While direct research on the green synthesis of this compound is emerging, the principles of solvent-free synthesis and biocatalysis have been successfully applied to structurally related naphthalene derivatives, indicating promising future directions.

Solvent-Free Reactions and Mechanochemical Synthesis

Solvent-free reactions represent a significant leap forward in green synthesis, as they eliminate a major source of chemical waste. These reactions are often conducted by grinding or milling solid reactants together, a technique known as mechanochemistry. This method can lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solvent-based methods.

While specific research detailing the mechanochemical synthesis of this compound is not yet prevalent, the successful application of these techniques to other naphthalene-containing structures suggests their potential applicability. For instance, solvent-free syntheses of various amidoalkyl- and amino-benzochromene derivatives of naphthalene have been achieved with high efficiency using magnetic nanocatalysts. researchgate.net These processes offer advantages such as the easy separation and recycling of the catalyst, further enhancing their green credentials. researchgate.net The underlying principles of these solvent-free methods could foreseeably be adapted for the synthesis of this compound.

The following table summarizes the key advantages of solvent-free and mechanochemical approaches, drawn from research on related compounds.

| Feature | Description | Potential Benefit for this compound Synthesis |

| Reduced Solvent Waste | Eliminates the need for organic solvents, which are often toxic, flammable, and difficult to dispose of. | Significant reduction in the environmental impact and cost of synthesis. |

| Enhanced Reaction Rates | The high energy input from grinding or milling can accelerate reaction kinetics. | Shorter production times and increased throughput. |

| Improved Yields | Can lead to higher product yields by minimizing side reactions and simplifying purification. | More efficient conversion of starting materials to the desired product. |

| Simplified Work-up | Products are often obtained in a purer form, reducing the need for extensive purification steps. | Streamlined manufacturing process. |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can often achieve stereo- and regioselectivity that is challenging to replicate with conventional catalysts. mdpi.comgoogle.com

The application of biocatalysis to the synthesis of fluorinated aromatic amines is an area of active research. While specific enzymatic routes to this compound have not been extensively documented, the principles have been demonstrated in the synthesis of other fluorinated amino acids and related compounds. nih.govbeilstein-journals.org For example, transaminases have been employed for the asymmetric synthesis of chiral amines from prochiral ketones, a reaction type that could be conceptually extended to the synthesis of this compound precursors. mdpi.com

The potential for enzymatic transformations in the synthesis of this compound is significant. Key enzyme classes that could be explored include:

Transaminases: For the introduction of the amino group.

Halogenases: For the site-selective introduction of the fluorine atom.

Hydroxylases and Reductases: For the modification of the naphthalene core.

The table below outlines the potential of biocatalytic methods for the synthesis of this compound.

| Enzyme Class | Potential Application in Synthesis | Advantages |

| Transaminase | Asymmetric amination of a ketone precursor to introduce the amino group. | High enantioselectivity, mild reaction conditions. |

| Fluorinase | Direct regioselective fluorination of the naphthalene ring. | Avoids the use of harsh and toxic fluorinating agents. |

| Cascade Systems | Multi-enzyme, one-pot reactions to build the molecule step-by-step. | Increased efficiency, reduced downstream processing. mdpi.com |

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Amino 3 Fluoronaphthalene

Reactivity of the Fluoro-Substituent

The presence of both an amino (-NH₂) group and a fluorine (-F) atom on the naphthalene (B1677914) scaffold imparts a unique reactivity profile to 1-Amino-3-fluoronaphthalene. The C-F bond, while generally strong, can be activated under specific chemical conditions, allowing for its substitution or participation in coupling reactions. The outcomes of these reactions are heavily influenced by the nature of the reagents, catalysts, and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. In contrast to electrophilic substitutions, SNAr is favored on electron-poor aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com Alternatively, a concerted mechanism, where bond formation and bond breaking occur in a single step, has also been proposed, particularly for less activated systems. researchgate.net

The rate of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are known to accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov The amino group (-NH₂) is typically considered an electron-donating group (EDG) by resonance, which would be expected to deactivate the naphthalene ring towards nucleophilic attack. This deactivating effect would lead to slower reaction kinetics compared to naphthalene rings substituted with strong EWGs. govtpgcdatia.ac.in

Kinetic studies on closely related fluoronaphthalene systems have shown that the reaction mechanism can shift between a stepwise and a concerted pathway depending on the substituents and solvent. For instance, DFT calculations on various fluoronaphthaldehydes indicated that a concerted mechanism is often energetically favored over a stepwise one. researchgate.net The solvent also plays a critical role, with polar aprotic solvents like DMSO generally favoring the SNAr reaction of fluoroarenes. researchgate.net

Regioselectivity in SNAr reactions is dictated by the position of the leaving group and the ability of other substituents on the ring to stabilize the anionic intermediate. In this compound, the fluorine atom at the C-3 position is the leaving group. The primary directing influence is the position of the leaving group itself, as the nucleophile will attack the carbon to which the fluorine is attached (the ipso-carbon).

While the amino group at C-1 is not positioned to directly stabilize a negative charge at C-3 through resonance (i.e., it is not ortho or para), its electronic influence is still a key factor. In substituted aromatic systems, the regioselectivity of SNAr can be complex. For example, in dichloropyrimidines, the presence of an electron-donating group can reverse the expected site of substitution. wuxiapptec.com For this compound, any potential SNAr reaction is expected to occur selectively at the C-3 position, leading to the displacement of the fluoride (B91410) ion. Other positions on the naphthalene ring are significantly less activated for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-F Bond

The activation of the inert C-F bond is a significant challenge in organic synthesis but offers a powerful route for the construction of complex molecules. nih.govresearchmap.jp Transition metal catalysis, particularly with palladium and nickel complexes, has emerged as a key strategy to achieve this transformation, enabling various cross-coupling reactions. mdpi.comox.ac.uk

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. nih.gov While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is more challenging due to the high strength of the C-F bond. However, specialized nickel and palladium catalyst systems have been developed to activate C-F bonds, even in electron-rich environments. d-nb.inforesearchgate.net

For a substrate like this compound, a potent nickel catalyst, often with specialized phosphine (B1218219) ligands, would likely be required to facilitate the oxidative addition of the C-F bond to the metal center. d-nb.inforesearchgate.net The reaction would couple the naphthalene core with a variety of boronic acids or their esters. While specific studies on this compound are not prevalent, related research on other fluoroarenes demonstrates the feasibility of this approach.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides (Note: This table is based on data for analogous fluoroaromatic compounds, not specifically this compound, to illustrate typical reaction conditions.)

| Aryl Fluoride Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Fluoronaphthalene (B124137) | Phenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ | Toluene | 100 | 85 |

| 4-Fluoroanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 92 |

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ (10) | SIMes (20) | K₃PO₄ | Dioxane | 80 | 95 |

Data compiled from analogous reactions in scientific literature for illustrative purposes.

The Heck and Sonogashira reactions are powerful methods for forming carbon-carbon bonds, specifically creating substituted alkenes and alkynes, respectively. sapub.org

The Heck reaction involving aryl fluorides is challenging and less common than with heavier halides. The development of highly active palladium catalysts or the use of nickel catalysts is often necessary to achieve C-F bond activation.

The Sonogashira coupling , which joins a terminal alkyne with an aryl halide, has seen more success with fluoroarenes. wikipedia.orgresearchgate.net The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is typical, although copper-free versions exist. wikipedia.org For electron-rich aryl fluorides like this compound, a strong base such as LiHMDS (lithium bis(trimethylsilyl)amide) may be required to facilitate the reaction. organic-chemistry.org Such conditions have proven effective for the alkynylation of various unactivated fluoroarenes. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Fluorides (Note: This table is based on data for analogous fluoroaromatic compounds, not specifically this compound, to illustrate typical reaction conditions.)

Data compiled from analogous reactions in scientific literature for illustrative purposes.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, rendering its activation a significant challenge in synthetic chemistry. However, the development of methodologies for the regioselective functionalization of C-F bonds in fluoroaromatic compounds is a frontier of modern synthesis. nih.gov While direct C-F activation studies on this compound are not extensively documented, strategies developed for analogous fluoroarenes, particularly 1-fluoronaphthalene, provide a strong basis for understanding its potential reactivity.

The presence of the electron-donating amino group at the C1 position is expected to influence the electronic properties of the C-F bond at the C3 position, potentially modulating its reactivity in activation protocols. Various transition-metal-free and metal-mediated strategies have been successfully applied to other fluoroarenes.

Metal-Mediated Strategies:

Zincation: A bimetallic mixture of Zn(TMP)₂ (TMP = 2,2,6,6-tetramethylpiperidide) and KOtBu has been shown to efficiently metalate non-activated fluoroarenes like 1-fluoronaphthalene. nih.gov This approach could potentially be applied to this compound, although the acidic N-H protons of the amino group would likely need to be protected or would react with the basic reagents.

Nickel Catalysis: Nickel-catalyzed reactions have emerged as powerful tools for C-F bond functionalization. These include the alkylation of polyfluoroaryl imines and the carboxylation of aryl C-F bonds with CO₂. researchgate.netresearchgate.net Such methods could offer pathways to introduce new carbon-carbon bonds at the C3 position of the naphthalene ring.

Magnesium-Mediated Arylation: Bulky magnesium amide complexes have been used for the C-F activation of fluoroarenes to form C-N bonds. rsc.org This type of reaction could potentially be adapted for intermolecular C-N coupling reactions involving this compound.

Transition-Metal-Free Strategies: Under transition-metal-free conditions, C–F bond cleavage can be achieved using strong bases, nucleophiles, or via radical-based pathways. scispace.com For instance, main group reagents like aluminum(I) species have been shown to activate C-F bonds in various fluoroarenes. nih.gov

The following table summarizes selected C-F bond functionalization strategies developed for 1-fluoronaphthalene and other fluoroarenes, which could be investigated for this compound.

| Activation Strategy | Reagents/Catalyst | Substrate Example | Product Type | Reference |

| Potassium-Mediated Zincation | Zn(TMP)₂ / KOtBu | 1-Fluoronaphthalene | Zincated arene | nih.gov |

| Nickel-Catalyzed Carboxylation | Ni-catalyst, CO₂ | Aryl fluorides | Phthalimides, α-hydroxycarboxylic acids | researchgate.net |

| Magnesium-Mediated Amination | Mg(II) amides | Fluoroarenes | Arylated amines | rsc.org |

| Rhodium-Catalyzed Alkylation | Rh-catalyst, Glycinates | Polyfluoroarenes | Polyfluoroaryl amino acids | researchgate.net |

| Aluminum(I)-Mediated Activation | (Cp*Al)₄ | Hexafluorobenzene | Aryl-aluminum compounds | nih.gov |

Reactivity of the Amino-Substituent

The amino group in this compound is a versatile functional handle that governs much of the molecule's reactivity, both in terms of its influence on the aromatic system and as a site for direct chemical modification.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring Directed by the Amino Group

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions. minia.edu.egmasterorganicchemistry.com In the naphthalene ring system, substitution on an unsubstituted ring generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves a complete benzene (B151609) ring in some of its resonance structures. wordpress.com

For this compound, the directing effects of both the amino and fluoro substituents must be considered.

-NH₂ group (at C1): Strongly activating and ortho-, para-directing. It directs towards C2 and C4.

-F group (at C3): Deactivating due to its inductive effect, but ortho-, para-directing via its resonance effect. It directs towards C2 and C4.

Both groups reinforce the directing effect towards the C2 and C4 positions. The amino group is a much stronger activating group than fluorine is a deactivating one. Therefore, the molecule is expected to be highly reactive towards electrophiles. The substitution will predominantly occur at the C4 position, which is para to the powerful amino director and ortho to the fluoro director. The C2 position is also activated (ortho to both groups), but may experience some steric hindrance.

| Reaction Type | Reagent | Expected Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-Amino-4-nitro-3-fluoronaphthalene | minia.edu.egwordpress.com |

| Halogenation | Br₂, FeBr₃ | 1-Amino-4-bromo-3-fluoronaphthalene | minia.edu.egwordpress.com |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid | minia.edu.egwordpress.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-amino-3-fluoronaphthalene | google.com |

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization for Further Derivatization)

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic, allowing for a wide range of transformations.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. nih.govacs.org This reaction is often used to protect the amino group or to introduce new functionalities. For example, acylation with acetyl chloride would yield N-(3-fluoro-1-naphthyl)acetamide.

Alkylation: N-alkylation of aromatic amines can be achieved using various alkylating agents. google.com For instance, reaction with an alkyl halide can introduce an alkyl group onto the nitrogen atom. This can proceed to form secondary or tertiary amines depending on the reaction conditions.

Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. chemicalbook.com The resulting 3-fluoro-1-naphthalenediazonium salt is a highly valuable intermediate. The diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles, providing access to a diverse range of 1,3-disubstituted naphthalenes.

| Derivatization Reaction | Reagent(s) | Product Type | Reference |

| Acylation | Acetyl chloride, Pyridine | N-(3-fluoro-1-naphthyl)acetamide | google.comnih.gov |

| Alkylation | Methyl iodide, Base | N-Methyl-1-amino-3-fluoronaphthalene | google.com |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-Fluoro-1-naphthalenediazonium chloride | chemicalbook.com |

| Sandmeyer Reaction | Diazonium salt, CuCl | 1-Chloro-3-fluoronaphthalene | |

| Schiemann Reaction | Diazonium salt, HBF₄, Heat | 1,3-Difluoronaphthalene (B11917822) | sci-hub.se |

Formation of Heterocyclic Rings Incorporating the Amino Nitrogen

The amino group is a key building block for the synthesis of heterocyclic compounds fused to the naphthalene core. wikipedia.orguou.ac.in Such structures are of interest in medicinal chemistry and materials science. By reacting this compound with appropriate bifunctional reagents, various fused heterocyclic systems can be constructed.

For example, reaction with β-ketoesters could lead to the formation of fused quinoline-type structures (aza-analogs of benz[a]anthracene). Condensation with dicarbonyl compounds or their equivalents can be employed to build five- or six-membered heterocyclic rings. The presence of the fluorine atom can influence the reactivity and properties of the resulting heterocyclic systems. nih.gov

Stereochemical Aspects of Reactions

The introduction of chirality is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. While this compound is itself achiral, it can be a crucial component in the synthesis of chiral molecules or be transformed into a chiral derivative that undergoes further stereoselective reactions. ddugu.ac.inyoutube.com

Diastereoselective and Enantioselective Transformations

Stereoselective reactions involving this compound can be envisaged in several ways:

Asymmetric modification of the amino group: The synthesis of chiral, non-racemic amines from this compound could be a starting point for diastereoselective reactions. For instance, forming an amide with a chiral carboxylic acid would create a diastereomeric mixture that could potentially be separated or used in diastereoselective synthesis.

Asymmetric catalysis: Enantioselective reactions at a prochiral center elsewhere in a molecule derived from this compound could be catalyzed by a chiral catalyst.

Use as a chiral auxiliary or ligand: After suitable modification, the fluoronaphthylamine scaffold could potentially serve as a chiral ligand for a metal catalyst or as a chiral auxiliary to control the stereochemical outcome of a reaction on another part of a molecule.

A notable example where a related compound, 1-fluoronaphthalene, is used in an enantioselective synthesis is the preparation of the antidepressant Duloxetine . researchgate.net In this synthesis, a chiral alcohol undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene. google.commpg.de While this reaction itself does not create the stereocenter, it demonstrates the incorporation of the fluoronaphthalene moiety into a final, enantiomerically pure drug molecule.

Similarly, asymmetric hydrogenation of ketones containing a naphthalene group can be achieved with high enantioselectivity using chiral ruthenium catalysts, where 1-fluoronaphthalene is sometimes used as an internal standard for analysis. researchgate.net These examples highlight the importance of the fluoronaphthalene scaffold in the context of stereoselective synthesis.

Further research could explore the diastereoselective alkylation of chiral imines derived from this compound or the enantioselective functionalization of the naphthalene ring using modern chiral catalysis methods. rsc.org

Influence of Fluorine and Amino Group on Stereoselectivity

The stereoselectivity of chemical reactions involving the this compound scaffold is governed by the intricate interplay of electronic and steric effects originating from the amino (-NH₂) and fluorine (-F) substituents. While direct mechanistic studies on this specific compound are not extensively documented, a comprehensive understanding can be constructed by analyzing related naphthalene systems. The directing influence of these groups is crucial in controlling the formation of specific stereoisomers.

The amino group at the C1 position and the fluorine atom at the C3 position exert distinct electronic influences on the naphthalene ring. The amino group is a potent electron-donating group (EDG) through resonance (+M effect), which increases the electron density of the aromatic system, making it more nucleophilic and activating it towards electrophilic substitution. wikipedia.org Conversely, the fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgmasterorganicchemistry.com This inductive withdrawal deactivates the ring. However, fluorine can also participate in a weak resonance effect (+M effect) by donating a lone pair of electrons. wikipedia.org In many fluoroarenes, these opposing effects can lead to complex reactivity patterns. nih.gov

In the context of stereoselectivity, particularly in catalyzed asymmetric reactions, the electronic properties of substituents on naphthylamine derivatives have been shown to have a more pronounced impact on reaction rates and yields than on the stereochemical outcome. researchgate.net For instance, in the atroposelective C-H amination of N-aryl-2-naphthylamines, substituents with varying electronic properties, including halogens, resulted in consistently high enantioselectivity (92–94% ee). researchgate.net However, electron-withdrawing groups tended to decrease the reactivity and isolated yields. researchgate.net This suggests that for reactions involving this compound, the catalyst's chiral environment is likely the dominant factor in determining stereoselectivity, while the electronic interplay between the amino and fluoro groups would primarily modulate the reaction's efficiency.

Table 1: Influence of Substituents on Yield and Enantioselectivity in Atroposelective Amination of N-phenyl-2-naphthylamine Derivatives

| Entry | Substituent (at C6-position) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 94 | 88 |

| 2 | Me | 90 | 86 |

| 3 | OMe | 92 | 93 |

| 4 | Br | 51 | 92 |

| 5 | Cl | 65 | 94 |

This table is illustrative, based on data from the atroposelective amination of related N-aryl-2-naphthylamine systems to demonstrate the principle that electronic properties of substituents (like halogens) have a greater effect on yield than on enantioselectivity. researchgate.netnih.gov

Steric hindrance is another critical factor that dictates the stereochemical course of reactions. canterbury.ac.nzresearchgate.net The spatial arrangement of the amino and fluoro groups relative to the incoming reagent and the catalyst can create a sterically biased environment. In the synthesis of 1-amino-3-aryl naphthalenes, stereoselectivity has been attributed to the steric hindrance between the aryl group and other substituents. The relatively small size of the fluorine atom means it may exert only moderate steric influence on its own. However, its position relative to the C1-amino group and the peri-hydrogen at C8 creates a distinct steric environment on one face of the molecule. This inherent asymmetry can be exploited in stereoselective transformations.

In palladium-catalyzed dearomatization reactions of naphthalene derivatives, steric hindrance was found to affect both the efficiency and the stereoselectivity of the reaction, whereas electronic characteristics had a lesser impact on the stereochemical outcome. researchgate.net For this compound, the approach of a bulky reagent or catalyst complex would likely be directed by the steric landscape created by the substituents. The amino group can also participate in hydrogen bonding, further influencing the transition state geometry and, consequently, the stereoselectivity. For example, in certain catalytic systems, dual hydrogen-bond interactions between the substrate and a chiral phosphoric acid (CPA) catalyst are crucial for high stereocontrol. researchgate.net The presence of both a hydrogen-bond-donating amino group and a potentially hydrogen-bond-accepting fluorine atom in this compound could lead to complex and specific interactions with chiral catalysts, thereby enabling high levels of stereoselectivity.

Spectroscopic and Advanced Characterization Studies

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. wikipedia.orgnih.gov For 1-Amino-3-fluoronaphthalene, MS/MS analysis provides critical information about its gas-phase ion stability and decomposition pathways. The fragmentation process is typically initiated by collision-induced dissociation (CID) of the protonated molecule [M+H]⁺.

The fragmentation of aromatic amines often involves characteristic losses related to the amino group and the stable aromatic ring system. miamioh.edu In the case of this compound, the primary fragmentation pathways are expected to involve the cleavage of bonds associated with the amino substituent and the fluorine atom.

Key expected fragmentation pathways for [M+H]⁺ of this compound include:

Loss of Ammonia (B1221849) (NH₃): A common pathway for primary amines, leading to the formation of a fluoronaphthyl cation.

Loss of HCN: Rearrangement followed by the elimination of hydrogen cyanide is a characteristic fragmentation for aromatic amines.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a possible pathway due to the presence of the fluorine substituent.

Ring Fragmentation: Although the naphthalene (B1677914) core is stable, high-energy collisions can induce ring cleavage, leading to smaller charged fragments.

The study of related compounds, such as aminonaphthalenes and their derivatives, shows that the fragmentation is highly dependent on the position of the substituents. nih.govnih.gov The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom at the 1- and 3-positions, respectively, governs the charge distribution and the relative stability of the potential fragment ions, thus directing the fragmentation cascade.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Probable Identity of Loss |

| 162.07 | 145.04 | 17.03 | NH₃ (Ammonia) |

| 162.07 | 135.05 | 27.02 | HCN (Hydrogen Cyanide) |

| 162.07 | 142.06 | 20.01 | HF (Hydrogen Fluoride) |

Note: This table is based on theoretical fragmentation patterns for aromatic amines and fluoro compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Transitions and Absorption Band Analysis

The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the naphthalene ring, which are significantly modulated by the amino (NH₂) and fluoro (F) substituents. The absorption spectrum of the parent molecule, 1-aminonaphthalene (1AN), shows two overlapping bands in the near-UV region, which are assigned to the S₁←S₀ and S₂←S₀ electronic transitions. acs.org The introduction of an amino group to the naphthalene core causes a significant red-shift (shift to longer wavelengths) compared to naphthalene itself, a result of the conjugative effect of the lone pair of electrons on the nitrogen atom with the aromatic π-system. researchgate.netaip.org

For this compound, the UV-Vis spectrum is expected to be similar to that of 1AN but with modifications due to the fluorine substituent. The fluorine atom, being highly electronegative, can influence the electronic transitions through inductive effects. The electronic transitions are primarily of the π→π* type, characteristic of aromatic systems. The presence of the nitrogen's non-bonding electrons also allows for n→π* transitions, though these are often weaker and can be masked by the more intense π→π* bands. libretexts.org

High-resolution electronic spectroscopy on 1-aminonaphthalene has revealed that amino substitution leads to a reversal of the ¹Lₐ and ¹Lₑ states compared to naphthalene, indicating a profound change in the electronic structure upon substitution. researchgate.netru.nl

Photophysical Properties and Fluorescence Quantum Yields

1-aminonaphthalene and its derivatives are known to be fluorescent. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key photophysical parameter. For a series of substituted naphthalenes, it has been shown that the introduction of silyl (B83357) groups increases fluorescence intensity compared to the parent naphthalene. mdpi.com Similarly, the amino group in 1AN enhances its fluorescence properties.

The fluorescence quantum yield of this compound would be determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (internal conversion and intersystem crossing). Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives show that the fluorescence properties are strongly dependent on the nature of the amino group and the polarity of the medium. researchgate.net The introduction of a fluorine atom can influence the rates of these de-excitation processes. For example, studies on 7-fluorotryptophan, a noncanonical amino acid, show that its photophysical properties are markedly different from tryptophan, highlighting the significant impact a single fluorine atom can have. nih.gov

Influence of Solvent Polarity and Substitution on Photophysical Behavior

The photophysical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In many amino-substituted aromatic compounds, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. manipal.edursc.org This is often attributed to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents. researchgate.net

For this compound, the excited state possesses a larger dipole moment than the ground state due to charge transfer from the amino group to the naphthalene ring. Polar solvents will solvate and stabilize this polar excited state more effectively than the ground state, thus lowering its energy and causing a red-shift in the fluorescence emission. nih.govnih.gov

The fluorescence quantum yield is also often affected by solvent polarity. For many amino-substituted fluorophores, the quantum yield decreases with increasing solvent polarity. rsc.org This is because polar solvents can promote non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state, which provides an efficient channel for de-excitation without light emission. researchgate.net

Table 2: Expected Solvent Effects on the Photophysical Properties of this compound

| Solvent | Polarity (ET(30)) | Expected Absorption λₘₐₓ (nm) | Expected Emission λₘₐₓ (nm) | Expected Φf |

| n-Hexane | 31.0 | Shorter Wavelength | Shorter Wavelength | Higher |

| Dichloromethane | 40.7 | ↓ | ↓ | ↓ |

| Acetonitrile (B52724) | 45.6 | ↓ | ↓ | ↓ |

| Methanol | 55.4 | Longer Wavelength | Longer Wavelength | Lower |

Note: This table illustrates general trends observed for similar amino-substituted aromatic compounds. Specific values for this compound require experimental measurement. The trend is based on studies of related molecules like 1-aminonaphthalenes and 4-amino-1,8-naphthalimides. acs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. nih.govfrontiersin.org These complementary techniques are invaluable for identifying functional groups and confirming the molecular structure of this compound.

Key Vibrational Modes:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. These bands are characteristic of primary amines.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the naphthalene ring are expected above 3000 cm⁻¹.

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. These can be complex due to the fused ring system.

C-N Stretching: The stretching of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range for aryl fluorides. This peak is often one of the most intense in the spectrum.

N-H Bending: The scissoring vibration of the NH₂ group occurs around 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 650-900 cm⁻¹ region, and their specific positions are diagnostic of the substitution pattern on the naphthalene ring.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring, which may be weak in the IR spectrum. nih.govnih.gov Conversely, the polar C-F and N-H bonds will give rise to strong IR signals. nih.gov The combined analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification and structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |

| ~3450, ~3350 | Asymmetric & Symmetric Stretch | N-H (Amino) | IR |

| >3000 | Stretch | C-H (Aromatic) | IR, Raman |

| ~1620 | Scissoring | N-H (Amino) | IR |

| ~1580, ~1470 | Stretch | C=C (Aromatic Ring) | IR, Raman |

| ~1300 | Stretch | C-N (Aryl-Amine) | IR |

| ~1250 | Stretch | C-F (Aryl-Fluoride) | IR (Strong) |

| 700-900 | Out-of-plane Bend | C-H (Aromatic) | IR |

Note: The wavenumbers are approximate and based on typical frequency ranges for the specified functional groups in aromatic compounds.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This is a significant advantage over traditional ex situ analysis, which requires the removal of aliquots from the reaction mixture and may not accurately represent the dynamic state of the reaction.

While specific studies on the in situ monitoring of reactions involving this compound are not prominently documented, the methodologies are well-established for related compounds and processes. For instance, the diazotization of aromatic amines, a common reaction pathway for compounds like this compound, can be effectively monitored using in situ techniques. The formation of diazonium salts from primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to a wide array of functional group transformations.

Continuous flow reactors equipped with in situ monitoring tools, such as NMR or infrared (IR) spectroscopy, have been successfully employed to study and optimize diazotization reactions. researchgate.netmdpi.comrsc.org For example, inline ¹⁹F-NMR spectroscopy could be a particularly powerful tool for monitoring reactions of this compound, as the fluorine atom provides a sensitive and specific probe. researchgate.net This would allow for the precise quantification of the starting material, intermediates, and final products in real-time.

The application of in situ spectroscopy could provide valuable data on key reaction parameters. The table below illustrates the type of information that could be obtained by monitoring a hypothetical reaction of this compound.

| Monitored Parameter | Spectroscopic Technique | Information Gained |

| Disappearance of Reactant | FT-IR, UV-Vis, NMR | Reaction rate, kinetics |

| Formation of Intermediate | FT-IR, Raman, NMR | Mechanistic insights, identification of transient species |

| Formation of Product | FT-IR, UV-Vis, NMR | Reaction yield, endpoint determination |

| Influence of Temperature | All in situ techniques | Optimization of reaction conditions |

| Effect of Reagent Addition | All in situ techniques | Understanding reaction dynamics |

Spectroscopic analyses of related compounds, such as 2-amino-1-naphthalenesulfonic acid, have demonstrated the utility of techniques like FT-IR and FT-Raman in elucidating structural properties. spectroscopyonline.com These methods, when applied in an in situ manner, would offer a continuous stream of data, enabling a deeper understanding of the chemical transformations of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, studies on related fluorinated naphthalenes and aminonaphthalene derivatives provide a strong basis for predicting the key structural features that would be revealed by such an analysis.

For instance, the crystal structures of highly fluorinated naphthalenes have been shown to be influenced by weak C-H···F hydrogen bonds and π-π stacking interactions. rsc.orgrsc.org The presence of a fluorine atom in this compound would likely lead to similar intermolecular interactions, influencing how the molecules pack in the crystal lattice. The study of (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, a fluorinated imine derivative of naphthalene, revealed the significant role of C-H···F hydrogen bonding in stabilizing the crystal packing. nih.gov

A hypothetical X-ray crystallographic analysis of this compound would be expected to provide the data summarized in the table below.

| Crystallographic Parameter | Expected Information |

| Unit Cell Dimensions | Volume and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom in the unit cell |

| Bond Lengths and Angles | Intramolecular geometry of the molecule |

| Torsion Angles | Conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonds (N-H···F, C-H···F), π-π stacking |

The crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a derivative of 2-aminonaphthalene, highlights the importance of N-H···O hydrogen bonding and π-π stacking in forming two-dimensional sheet-like structures. nih.gov It is reasonable to expect that this compound would exhibit a similarly complex and interesting solid-state structure governed by a combination of these non-covalent interactions.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of 1-amino-3-fluoronaphthalene at an atomic level. These simulations, governed by the principles of classical mechanics, can elucidate the conformational preferences and the influence of the surrounding environment on the molecule's structure and potential reactivity.

The conformational landscape of this compound is largely defined by the orientation of the amino (-NH₂) group relative to the naphthalene (B1677914) ring. High-resolution electronic spectroscopy of the related molecule, 1-aminonaphthalene, has revealed that the S₀ state is pyramidally distorted at the nitrogen atom. researchgate.net Furthermore, the amino group is rotated by approximately 20° about the C–N bond. researchgate.net This non-planarity is a key feature of its ground state geometry.

The torsional dynamics of the amino group, which describes the rotation around the C1-N bond, is a critical factor in understanding its interactions and reactivity. The energy barrier to this rotation determines the flexibility of the amino group and its ability to participate in hydrogen bonding or chemical reactions. In amino acid crystals, the torsional vibration of the NH₃⁺ group is highly sensitive to changes in hydrogen bonding networks. mdpi.com For this compound, the torsional potential of the amino group would be influenced by both the electronic effects of the fluorine substituent and steric interactions with the adjacent hydrogen atom at the C2 position.

Table 1: Illustrative Torsional Energy Profile Data for the Amino Group in a Substituted Naphthalene

| Dihedral Angle (H-N-C1-C2) (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 2.5 | Eclipsed (higher energy) |

| 30 | 1.0 | Skew |

| 60 | 0.2 | Near-perpendicular |

| 90 | 0.0 | Perpendicular (lowest energy) |

| 120 | 0.3 | Near-perpendicular |

| 150 | 1.2 | Skew |

| 180 | 2.8 | Eclipsed (higher energy) |

Note: The data in this table is illustrative and based on general principles of torsional profiles in aromatic amines. Actual values for this compound would require specific computational studies.

The solvent environment can significantly impact the conformational equilibrium and reactivity of this compound. Solvents can influence reaction rates and pathways by stabilizing or destabilizing the reactant, transition state, or product. rsc.org The inclusion of explicit solvent molecules in computational models has been shown to be valuable for accurately predicting the energetics of organic reactions. nih.gov

For this compound, polar solvents are expected to have a pronounced effect due to the presence of the polar amino group and the fluorine atom. In polar protic solvents, hydrogen bonding between the solvent and the amino group can alter its rotational dynamics and basicity. This, in turn, can affect the molecule's reactivity in processes such as electrophilic aromatic substitution or nucleophilic attack.

MD simulations in explicit solvent boxes (e.g., water, methanol, or dimethyl sulfoxide) can provide a detailed picture of the solvation shell around this compound. Analysis of these simulations can reveal the preferred sites of solvent interaction, the average number of solvent molecules in the first solvation shell, and the orientation of solvent molecules relative to the solute. This information is crucial for understanding how the solvent mediates intermolecular interactions and influences reaction mechanisms.

For instance, in a reaction where the amino group acts as a nucleophile, a protic solvent might decrease its reactivity by forming strong hydrogen bonds, thus lowering the energy of the ground state. Conversely, a polar aprotic solvent might enhance its nucleophilicity. Computational studies on similar systems have shown that changes in solvent polarity can lead to electronic state switching and structural changes in the excited state, which explains trends in reactivity. rsc.org

Table 2: Predicted Relative Reactivity of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Effect on Nucleophilic Reactivity of Amino Group |

| n-Hexane | 1.9 | Low |

| Dichloromethane | 9.1 | Moderate |

| Acetonitrile (B52724) | 37.5 | High |

| Water | 80.1 | Moderate (due to H-bonding) |

Note: This table provides a qualitative prediction based on general principles of solvent effects on reactivity.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Focus on Structural Features for Reactivity/Synthesis)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. In the context of this compound, QSAR and cheminformatics approaches can be instrumental in predicting its behavior in synthetic reactions and its potential as a building block for more complex molecules.

QSAR studies on substituted naphthalene derivatives have highlighted the importance of various molecular descriptors in predicting their activity. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, a QSAR study on a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives revealed the significance of topological parameters in describing their anti-microbial activity. epa.gov

For predicting the synthetic accessibility and reactivity of this compound, a cheminformatics analysis would focus on identifying key structural features. The presence of the amino group at the 1-position and the fluorine atom at the 3-position creates a unique electronic and steric profile. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. Their combined influence will determine the regioselectivity of further substitutions on the naphthalene ring.

A QSAR model for the reactivity of a series of substituted aminonaphthalenes in a specific reaction (e.g., acylation, diazotization) could be developed by calculating a range of molecular descriptors and correlating them with experimentally determined reaction rates or yields. Such a model would allow for the in silico screening of other derivatives and the rational design of synthetic routes.

Table 3: Key Molecular Descriptors of this compound for QSAR/Cheminformatics Analysis

| Descriptor Type | Descriptor Name | Predicted Influence on Reactivity/Synthesis |

| Electronic | HOMO Energy | Relates to susceptibility to electrophilic attack. |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack. |

| Electronic | Mulliken Atomic Charges | Indicates reactive sites (e.g., nucleophilicity of the nitrogen atom). |

| Steric | Molecular Volume | Influences accessibility of reactive sites. |

| Lipophilicity | LogP | Affects solubility and partitioning in reaction media. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

Note: The predicted influences are based on established principles of QSAR and reactivity theory.

Advanced Applications As a Synthetic Building Block and Scaffold Development

Design and Synthesis of Novel Fluorinated Naphthalene (B1677914) Derivatives

The inherent reactivity and defined geometry of 1-amino-3-fluoronaphthalene make it an ideal starting point for constructing larger, more complex molecular architectures. Chemists leverage its functional groups to build intricate polycyclic systems and create diverse molecular scaffolds.

The synthesis of complex polycyclic molecules is a significant objective in organic chemistry, as these structures often form the core of functional materials and natural products. nih.govnih.gov The this compound framework serves as a robust platform for constructing such systems. The naphthalene core can participate in intramolecular cyclization reactions, such as Friedel-Crafts-type additions, where the electron-rich rings are induced to form new carbon-carbon bonds with appended side chains. nih.gov

Furthermore, the amino group can be transformed into other functionalities that facilitate cyclization. For instance, it can be converted into a diazonium salt for Sandmeyer-type reactions or used to direct ortho-metalation, enabling the introduction of side chains that can subsequently engage in ring-closing reactions. Domino or cascade reactions, where multiple bonds are formed in a single operation, can be designed using this building block to rapidly assemble highly fused tetracyclic or pentacyclic systems. nih.gov The fluorine atom, while often considered a simple substituent, can influence the regioselectivity of these cyclizations through its electronic effects.

A molecular scaffold is a core structure upon which a variety of functional groups can be systematically attached, leading to a library of related compounds. This compound is an exemplary scaffold, offering at least three distinct points for chemical modification. Amino acid-based hubs are well-established as versatile building blocks for creating multifunctional molecules, and the aminonaphthalene core can serve a similar purpose. mdpi.com

The primary amine is a nucleophilic handle for acylation, alkylation, or participation in multi-component reactions like the Ugi four-component reaction (U-4CR). nih.gov The aromatic rings can undergo electrophilic substitution or palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. The fluorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions or can be used to tune the electronic properties of the entire molecule. This modular approach allows for the rapid generation of diverse chemical entities from a single, readily accessible starting material. nih.gov

Table 1: Potential Sites for Functionalization on the this compound Scaffold

| Site | Type of Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| Position 1 | Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination, Buchwald-Hartwig Coupling | Amides, Secondary/Tertiary Amines, Substituted Amines |

| Position 3 | Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers (with suitable activation) |

| Aromatic Core | Naphthalene Rings | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Halogenation, Nitration, Sulfonation, Arylation, Alkylation |

Role in the Construction of Advanced Organic Materials Precursors

The unique photophysical and electronic properties of the naphthalene ring system make its derivatives, including this compound, prime candidates for precursors to advanced organic materials.

Naphthalene-based compounds, particularly those derived from 1,8-naphthalimide, are renowned for their high fluorescence quantum yields and excellent photochemical stability. nih.gov These properties make them ideal for use as fluorescent probes and dyes in materials science. The amino group of this compound is a key starting point for the synthesis of these dyes. For example, reaction with an appropriate anhydride (B1165640) can form the naphthalimide core. nih.govresearchgate.net

These fluorophores can be designed as chemosensors for detecting specific analytes, such as metal ions. nih.govmdpi.com The interaction between the naphthalimide dye and a metal ion can cause a detectable change in the fluorescence spectrum (e.g., quenching or enhancement), allowing for qualitative and quantitative analysis. The fluorine substituent can enhance the photostability and tune the emission wavelength of the resulting dye. mdpi.com

Table 2: Hypothetical Photophysical Properties of a Naphthalimide Dye Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Excitation Wavelength (λex) | ~420 nm | Absorption in the visible spectrum |

| Emission Wavelength (λem) | ~540 nm | Strong green fluorescence |

| Quantum Yield (ΦF) | > 0.5 | High brightness and sensitivity |

| Stokes Shift | ~120 nm | Large separation between excitation and emission, minimizing self-absorption |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The this compound molecule is well-suited for designing components for such assemblies. nih.gov

The amino group is a potent hydrogen-bond donor, capable of directing the self-assembly of molecules into well-ordered, larger structures like tapes, sheets, or helices. This pre-organization is crucial for forming functional supramolecular materials. nih.gov The flat, aromatic naphthalene surface is ideal for π-π stacking interactions, which further stabilize the assembly. The fluorine atom can participate in weaker, yet structurally significant, C-H···F or halogen bonds, providing an additional layer of control over the final architecture. By modifying the scaffold with specific recognition units, these supramolecular assemblies can be used to study molecular recognition phenomena, where the assembly selectively binds to a target guest molecule.

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has also made it a target for the development of new synthetic methods. These methodologies often aim to functionalize the molecule in novel ways or to construct the core aminonaphthalene skeleton more efficiently.

A significant area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org This reaction allows for the formation of C-N bonds by coupling the amino group of this compound with a variety of aryl or alkyl halides. This provides a powerful and versatile route to a wide range of N-substituted derivatives that would be difficult to access through classical methods. beilstein-journals.org

More recent research has focused on entirely new ways to construct the aminonaphthalene core. One such method involves a reaction between a diyne and bis(trifluoromethanesulfonyl)imide, which, after a subsequent acid-catalyzed cyclization, provides the 1-amino-3-aryl naphthalene skeleton in a simple, additive-free process. chemrxiv.org The development of such methodologies expands the toolkit available to synthetic chemists and facilitates the production of complex fluorinated naphthalene derivatives for various applications.

Table 3: Summary of Synthetic Methodologies

| Methodology | Description | Reactants | Significance |

|---|---|---|---|

| Buchwald-Hartwig Amination beilstein-journals.org | Palladium-catalyzed formation of a C-N bond between an amine and an aryl/alkyl halide. | This compound, Aryl Halide, Pd Catalyst, Base | Versatile functionalization of the amino group with a broad range of substituents. |

| Diyne Cyclization chemrxiv.org | Additive-free reaction of a diyne with an imide followed by acid-catalyzed cyclization. | Diyne, Bis(trifluoromethanesulfonyl)imide, Acid | Novel and efficient construction of the 1-amino-3-aryl naphthalene core structure. |

As a Chiral Precursor in Asymmetric Synthesis